molecular formula C8H5NO2 B13825329 Acetonitrile,hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)-

Acetonitrile,hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)-

Cat. No.: B13825329
M. Wt: 147.13 g/mol
InChI Key: ASKGXAONDBFRCW-UHFFFAOYSA-N
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Description

Acetonitrile, hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)- is a chemical compound with the molecular formula C8H5NO2 and a molecular weight of 147.1308 g/mol This compound is characterized by the presence of an acetonitrile group and a hydroxy group attached to a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of acetonitrile with a cyclohexadienone derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of Acetonitrile, hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Acetonitrile, hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetonitrile, hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • Acetonitrile, hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)- (9CI)
  • Acetonitrile, hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)- (9CI)

Uniqueness

Acetonitrile, hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)- is unique due to its specific structural features and chemical properties.

Properties

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

2-hydroxybenzoyl cyanide

InChI

InChI=1S/C8H5NO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H

InChI Key

ASKGXAONDBFRCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C#N)O

Origin of Product

United States

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